molecular formula C13H15NO B3384274 4-(4-Methylphenyl)oxane-4-carbonitrile CAS No. 53986-10-0

4-(4-Methylphenyl)oxane-4-carbonitrile

Cat. No.: B3384274
CAS No.: 53986-10-0
M. Wt: 201.26 g/mol
InChI Key: YOYKNEXALGUIJU-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)oxane-4-carbonitrile is a tetrahydropyran (oxane) derivative featuring a 4-methylphenyl substituent and a nitrile group at the 4-position of the oxane ring. The compound’s structure combines the rigidity of the oxane ring with the electron-donating methyl group on the phenyl ring and the polar nitrile functionality.

Properties

IUPAC Name

4-(4-methylphenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKNEXALGUIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)oxane-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-(4-Methylphenyl)oxane-4-carbonitrile, enabling comparative analysis of their physicochemical properties, synthetic routes, and applications.

4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile

  • Structure : Oxane ring substituted with a 4-(trifluoromethyl)benzyl group and nitrile.
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity compared to the methyl group in the target compound.
    • Higher molecular weight (269.26 g/mol vs. ~201.27 g/mol for the target compound) due to the trifluoromethyl substituent .
  • Applications : Likely used in medicinal chemistry for its metabolic stability, as CF₃ groups are common in drug design .

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

  • Structure: Cyclohexanone ring with 4-fluorophenyl and nitrile groups.
  • Fluorine’s electronegativity may enhance bioavailability relative to the methyl group .
  • Applications: Potential intermediate in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors .

2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Structure: Chromene scaffold with amino, ketone, and nitrile groups.
  • Additional amino and ketone groups enable diverse biological interactions (e.g., antimicrobial activity) .
  • Applications : Studied for antitumor and antimicrobial properties due to the chromene-nitril framework .

4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile

  • Structure : Oxane ring with a 4-benzyloxyphenyl substituent.
  • Key Differences :
    • The benzyloxy group introduces steric bulk and lipophilicity, contrasting with the compact methyl group.
    • Enhanced solubility in organic solvents due to the benzyl moiety .
  • Applications : Likely utilized in asymmetric synthesis or as a building block for complex molecules .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Key Functional Groups Applications References
This compound ~201.27 4-Methylphenyl Nitrile, ether Pharma intermediates
4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile 269.26 4-CF₃-benzyl Nitrile, ether Drug design
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile 231.23 4-Fluorophenyl, ketone Nitrile, ketone Fluorinated APIs
2-Amino-4-(4-methylphenyl)-5-oxo-...chromene 292.32 4-Methylphenyl, amino, ketone Nitrile, chromene Antimicrobial/antitumor agents
4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile 293.36 4-Benzyloxyphenyl Nitrile, ether Organic synthesis

Biological Activity

4-(4-Methylphenyl)oxane-4-carbonitrile, also known by its CAS number 53986-10-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • Structural Characteristics : The compound features a carbonitrile group attached to an oxane ring, which may influence its interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its pharmacological properties and potential therapeutic applications.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby influencing metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors in the central nervous system, which could affect neurotransmitter release and neuronal signaling.

Pharmacological Studies

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity.
  • Neuropharmacology : Research indicates that this compound may modulate dopaminergic activity, which is crucial for conditions like Parkinson's disease and schizophrenia. Specific binding affinity studies have demonstrated that it interacts with dopamine transporters (DAT) with notable potency.

Case Studies

A study conducted by researchers at Chalmers University explored the synthesis and biological evaluation of compounds structurally related to this compound. The findings suggested that modifications to the oxane structure significantly altered the biological activity, particularly in terms of receptor binding and enzyme inhibition.

CompoundDAT Ki (nM)NET Ki (nM)
This compound18.116.3
Related Compound A11.537.8
Related Compound B>100>100

Toxicity and Safety Profile

Toxicological assessments have indicated that while this compound shows promising biological activity, it also possesses a risk of cytotoxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methylphenyl)oxane-4-carbonitrile
Reactant of Route 2
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